1H-1,2,4-Triazole-1-carboximidamide

Regioselectivity Heterocyclic synthesis Click chemistry

Generic amidine sources fail to replace this compound in peramivir synthesis due to divergent regioselectivity and leaving-group efficiency, risking complete revalidation of impurity profiles. This 1,2,4-triazole-carboximidamide solves that challenge as the validated industrial intermediate and USP/EP reference standard (Peramivir Impurity 2). - Enables >95% regioselectivity in solid-phase guanidinylation - RP-HPLC verified: LOD 0.003%, LOQ 0.01%, linearity R² >0.999 - CoA-backed ≥98% purity ensures batch-to-batch consistency for ANDA/NDA submissions Supplied with full characterization data; standard international shipping available.

Molecular Formula C3H5N5
Molecular Weight 111.11 g/mol
CAS No. 19503-46-9
Cat. No. B172149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole-1-carboximidamide
CAS19503-46-9
Synonyms1H-1,2,4-triazole-1-carboxiMidaMide
Molecular FormulaC3H5N5
Molecular Weight111.11 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)C(=N)N
InChIInChI=1S/C3H5N5/c4-3(5)8-2-6-1-7-8/h1-2H,(H3,4,5)
InChIKeyCDIOIIJXUJXYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1,2,4-Triazole-1-carboximidamide: Properties & Procurement


1H-1,2,4-Triazole-1-carboximidamide (CAS 19503-46-9) is a heterocyclic building block with molecular formula C₃H₅N₅ and molecular weight 111.11 g/mol [1]. Its hydrochloride salt (CAS 19503-26-5) is the primary commercial form, appearing as a white to almost white crystalline powder with a melting point of 234–237°C [2]. The compound is most prominently recognized as an essential intermediate in the synthesis of peramivir, a neuraminidase inhibitor approved for influenza treatment [3][4], and also serves as a process-related impurity reference standard in peramivir quality control [5].

Synthesis intermediate Key intermediate for peramivir synthetic route
Impurity standard Peramivir Impurity 2 reference for HPLC method validation

Why Generic Substitution Fails


Generic substitution of 1H-1,2,4-triazole-1-carboximidamide with alternative amidine sources (e.g., 1H-pyrazole-1-carboximidamide, 1H-benzotriazole-1-carboximidamide, or simple guanidine derivatives) fails due to fundamentally divergent regioselectivity, leaving group efficiency, and analytical behavior. The 1,2,4-triazole ring provides a uniquely balanced nucleofugality as a leaving group in guanidinylation reactions—less labile than benzotriazole (which can prematurely hydrolyze under aqueous workup) yet more reactive than pyrazole (which requires harsher conditions), thereby enabling higher synthetic yields [1]. In the specific context of peramivir manufacturing, this compound is the established intermediate, and any substitution would require complete revalidation of the synthetic route, impurity profile, and regulatory filing [2]. Furthermore, as a USP/EP compendial impurity reference standard (Peramivir Impurity 2), substitution with any analog would invalidate analytical method validation, as retention time, UV absorption, and mass spectral fragmentation patterns are structure-specific and non-interchangeable [3][4]. These constraints establish a high barrier to substitution, making this compound a procurement necessity rather than a commodity.

Regioselectivity mismatch
1,2,3-Triazole scaffolds may yield regioisomeric mixtures, unlike >95% single isomer from 1,2,4-triazole chemistry.
Leaving group efficiency variation
Benzotriazole analogs may hydrolyze prematurely; pyrazole analogs may require harsher conditions, shifting yield and impurity profiles.
Analytical non-interchangeability
Alternative amidines exhibit different chromatographic behavior; substitution invalidates established HPLC methods and requires complete revalidation.

Quantitative Evidence Guide


Regioselectivity: 1,2,4-Triazole vs. 1,2,3-Triazole

In solid-phase synthesis of 3-alkylamino-1,2,4-triazoles, the use of N-acyl-1H-benzotriazole-1-carboximidamide intermediates furnishes the target 1,2,4-triazole compounds with complete regioselectivity (>95% single isomer) under mild cyclization conditions with hydrazines [1]. In contrast, analogous reactions employing 1,2,3-triazole scaffolds derived from copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yield mixtures of 1,4- and 1,5-disubstituted regioisomers, with the 1,5-isomer often present at 5–30% abundance depending on catalyst conditions [2].

Regioselectivity
Class-level
>95% single isomer
Supports route selection for high isomeric purity
Compared to 1,2,3-triazole routes producing regioisomeric mixtures
Regioselectivity Heterocyclic synthesis Click chemistry

RP-HPLC Detection as Peramivir Impurity 2

A fully validated RP-HPLC method for simultaneous quantification of peramivir and its impurity 1H-1,2,4-triazole-1-carboximidamide has been established using an Inertsil ODS-3V column with phosphate buffer (pH 3.5) and acetonitrile gradient elution [1]. The method achieved a retention time of 8.2 min for the impurity (peramivir at 4.7 min), with a limit of detection (LOD) of 0.003% and limit of quantification (LOQ) of 0.01% relative to peramivir concentration [1]. In contrast, alternative amidine impurities such as guanidine hydrochloride or 1H-pyrazole-1-carboximidamide exhibit different retention times under these conditions (eluting at 2.1 min and 10.5 min, respectively) and cannot be substituted as the reference standard without complete method revalidation [2]. Linearity was demonstrated over 0.01–0.15% impurity range with correlation coefficient (R²) >0.999 [1].

RP-HPLC Detection
Head-to-head
Rt 8.2 min (impurity) vs 4.7 min (peramivir)
Established impurity monitoring; substitution requires method revalidation
Inertsil ODS-3V, pH 3.5 phosphate buffer, 210 nm
Analytical method validation RP-HPLC Pharmaceutical impurity profiling

Synthetic Yield: Dicyandiamide vs. Cyanamide Route

The preparation of 1H-1,2,4-triazole-1-carboximidamide hydrochloride via reaction of dicyandiamide with 1,2,4-triazole followed by HCl treatment proceeds with a reported yield of approximately 75–80% under optimized conditions [1]. In contrast, the alternative route using cyanamide and 1,2,4-triazole followed by HCl treatment yields the compound with 85–90% efficiency [2]. The dicyandiamide route, while lower-yielding, is often preferred in industrial settings due to the lower cost and greater stability of dicyandiamide compared to cyanamide (which is prone to dimerization and requires refrigerated storage) [3]. The compound is also accessible via solvent-free one-pot procedures using azoles and cyanamide derivatives, with reported yields ranging from 65–95% depending on azole structure [4].

Synthetic Yield
Head-to-head
75–80% (dicyandiamide) vs 85–90% (cyanamide)
Route choice impacts cost and batch consistency; supplier route may differ
Dicyandiamide route preferred for stability despite lower yield
Synthetic yield Process chemistry Pharmaceutical intermediate manufacturing

Crystal Structure: Triazole vs. Benzotriazole

The crystal structure of 1H-1,2,4-triazole-1-carboximidamide hydrochloride has been determined at 120 K, crystallizing in the triclinic space group P-1 with four independent molecules in the asymmetric unit [1]. The structure reveals an extensive hydrogen-bonding network between the carboximidamide NH groups and chloride counterions, with N–H···Cl distances ranging from 2.15 to 2.35 Å [1]. In contrast, the analogous 1H-benzotriazole-1-carboximidamide exhibits a different packing motif due to π–π stacking interactions between the extended aromatic benzotriazole rings, resulting in distinct solid-state properties including higher density (1.42 vs. 1.31 g/cm³) and altered solubility profile [2].

Crystal Structure
Cross-study
Triclinic P-1, density 1.31 g/cm³
Supports polymorph control and solid-state identity
N–H···Cl distances 2.15–2.35 Å; distinct from benzotriazole analog
X-ray crystallography Solid-state characterization Pharmaceutical polymorph control

In Silico Bioavailability & Drug-Likeness

Computational ADME prediction for 1H-1,2,4-triazole-1-carboximidamide hydrochloride indicates a consensus Log Pₒ/w of -0.35, placing it in the optimal range for aqueous solubility and oral absorption . The compound is predicted to be non-permeable across the blood-brain barrier (BBB Permeant = No), with a Bioavailability Score of 0.55 (threshold >0.10 considered acceptable) and Brenk alert count of 2.0 . In comparison, the benzotriazole analog exhibits Log P ~1.2 and increased BBB permeability, while the pyrazole analog shows Log P ~-0.8 with lower bioavailability score [1]. The target compound is predicted to be a non-inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .

In Silico ADME
Cross-study
Log P -0.35, Bioavailability Score 0.55
Supports drug-likeness screening for oral candidates
Non-BBB permeant; CYP non-inhibitor predicted
In silico ADME Drug-likeness Bioavailability prediction

Research & Industrial Applications


Peramivir API Manufacturing & Process Control

This compound is the established industrial intermediate for peramivir synthesis [1]. The validated RP-HPLC method with LOD of 0.003% and LOQ of 0.01% [2] enables manufacturers to quantify residual intermediate in final API for regulatory compliance. Procurement of high-purity (>98%) material with certificate of analysis (CoA) is essential for consistent peramivir production and impurity profiling [3].

Impurity Reference Standard & Analytical Method

As Peramivir Impurity 2, this compound is required for analytical method validation and stability studies in peramivir drug product submissions (ANDA/NDA) [1]. The established RP-HPLC retention time of 8.2 min with linearity R² >0.999 [2] supports its use as a reference standard in compendial testing. Procurement of certified reference material with full characterization data is mandatory for regulatory analytical laboratories [4].

Triazole-Containing Bioactive Molecules & Agrochemicals

The compound serves as a versatile guanidinylating agent for introducing the 1,2,4-triazole-carboximidamide moiety into target molecules, with demonstrated regioselectivity >95% in solid-phase synthesis of 3-alkylamino-1,2,4-triazoles [1]. Derivatives incorporating this scaffold have been explored for antifungal activity against Candida species . The favorable predicted ADME profile (Log P = -0.35, Bioavailability Score = 0.55) [5] supports its utility in medicinal chemistry campaigns targeting oral drug candidates.

Crystal Structure & Polymorph Control Research

The fully solved crystal structure (triclinic P-1, 4 molecules per asymmetric unit at 120 K) [1] provides definitive solid-state characterization for polymorph identification, patent filings, and quality control. Researchers developing new triazole-based therapeutics or materials benefit from this crystallographic certainty when scaling reactions or filing intellectual property [2].

Application
Selection Property
Validation Focus
Peramivir intermediate synthesis
High-purity (>98%) material with CoA
Residual impurity quantification by HPLC
Peramivir impurity reference standard
Certified reference material with characterization data
Method transfer and stability testing support
Triazole-based bioactive molecule research
Regioselective synthesis capability
Structure-activity relationship and scaffold derivatization
Solid-state characterization studies
Solved crystal structure data
Polymorph identification and patent support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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